molecular formula C13H17NO2 B1310270 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 879047-44-6

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No. B1310270
M. Wt: 219.28 g/mol
InChI Key: LNRKGHTUBSKKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde consists of a five-membered pyrrolidine ring attached to a benzaldehyde group via an ethoxy linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrrolidine Derivatives

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

Pyrrolidine as Ligands and Organocatalysts

Moreover, pyrrolidine and its derivatives are used widely as ligands for transition metals, organocatalysts, and effective chiral controllers in asymmetric synthesis .

Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde

4-(pyrrolidin-1-ylmethyl)benzaldehyde is a key intermediate for anti-breast cancer, lymphoma, and colon cancer .

Safety And Hazards

The safety and hazards associated with 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde are not specified in the available literature. It is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for research on 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

2-ethoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13-9-12(6-5-11(13)10-15)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRKGHTUBSKKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

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